molecular formula C11H12O5 B3022341 Methyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS No. 35005-30-2

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B3022341
CAS No.: 35005-30-2
M. Wt: 224.21 g/mol
InChI Key: KNKLWCHCJYAQKD-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C12H14O6. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an ester functional group. This compound is often used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions ensures efficient production. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for nitration, or bromine in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 4-(2-methoxy-2-oxoethoxy)benzoic acid.

    Reduction: Formation of 4-(2-methoxy-2-oxoethoxy)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the 2-oxoethoxy group, making it less reactive in certain chemical reactions.

    Methyl 4-(2-hydroxyethoxy)benzoate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and applications.

    Methyl 4-(2-ethoxy-2-oxoethoxy)benzoate: Similar structure but with an ethoxy group, which may affect its physical and chemical properties.

Uniqueness

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of both methoxy and ester groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-10(12)7-16-9-5-3-8(4-6-9)11(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLWCHCJYAQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358320
Record name methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35005-30-2
Record name methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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